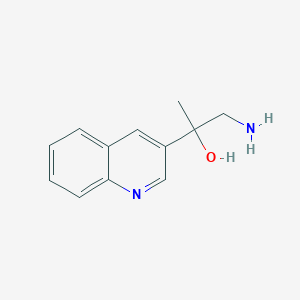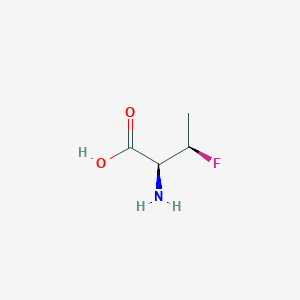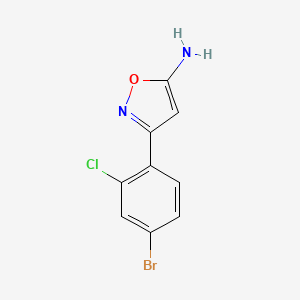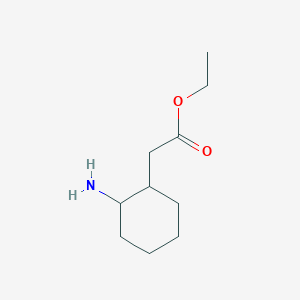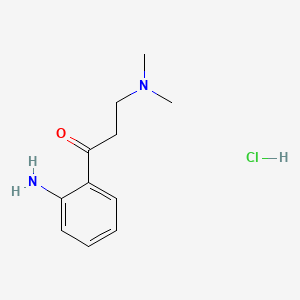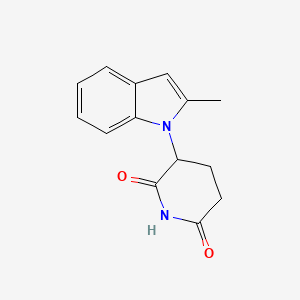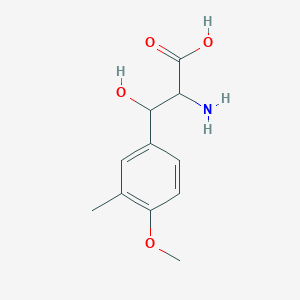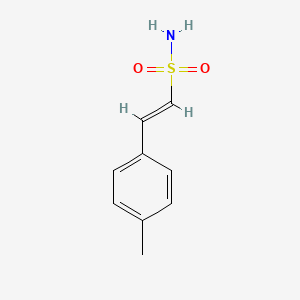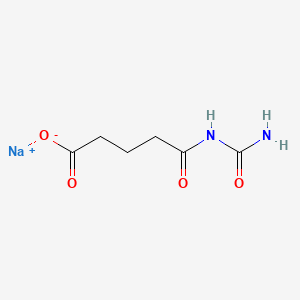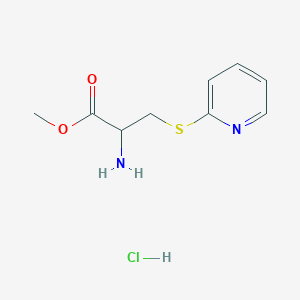![molecular formula C5H3BrIN3S B13547489 2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1337919-16-0](/img/structure/B13547489.png)
2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that contains bromine, iodine, and sulfur atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole.
科学的研究の応用
2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interactions with enzymes and other proteins, which can provide insights into its mechanism of action.
作用機序
The mechanism of action of 2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole: Lacks the iodine atom, which may affect its reactivity and applications.
2-Iodo-5-methylimidazo[2,1-b][1,3,4]thiadiazole:
Uniqueness
2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its potential as a versatile building block in synthetic chemistry and its effectiveness in biological applications.
特性
CAS番号 |
1337919-16-0 |
|---|---|
分子式 |
C5H3BrIN3S |
分子量 |
343.97 g/mol |
IUPAC名 |
2-bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C5H3BrIN3S/c1-2-3(7)10-5(8-2)11-4(6)9-10/h1H3 |
InChIキー |
MNCYTVRKMQWBRR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C(=N1)SC(=N2)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


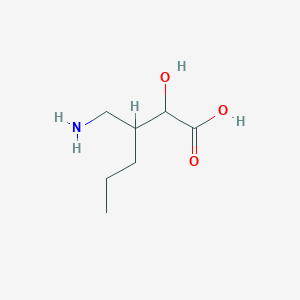
![tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13547412.png)
![1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13547424.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylicacidhydrochloride](/img/structure/B13547427.png)
